

iodocyclopropane chemical and physical properties

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Compound of Interest

Compound Name: Iodocyclopropane

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An In-depth Technical Guide to Iodocyclopropane

Introduction

Iodocyclopropane (C_3H_5I), also known as cyclopropyl iodide, is an organoiodine compound belonging to the haloalkane family.[1] It is a valuable synthetic intermediate in organic chemistry, primarily utilized for creating a variety of substituted cyclopropanes through organometallic and cross-coupling reactions.[2] The compound's utility is derived from the unique combination of a highly strained three-membered carbocyclic ring and the presence of iodine, which functions as an excellent leaving group.[2][3] This guide provides a comprehensive overview of the core chemical and physical properties of **iodocyclopropane**, its synthesis, reactivity, and safety protocols, tailored for researchers, scientists, and professionals in drug development.

Core Properties and Identifiers

Iodocyclopropane is typically a colorless to pale yellow liquid at standard conditions.[1][3] Its structure is characterized by a strained cyclopropane ring, which significantly influences its chemical behavior.[3][4]

Physical Properties

The physical characteristics of **iodocyclopropane** have been reported across various sources. The following table summarizes these key quantitative data points.

Property	Value	Source(s)
Molecular Formula	C ₃ H ₅ I	[1][2]
Molecular Weight	167.98 g/mol	[1][2][5]
Appearance	Colorless to light yellow liquid	[1][3]
Density	1.85 g/cm ³ (at 20 °C)	[3]
Boiling Point	92-94 °C	[6]
103-105 °C	[3]	
Melting Point	132-134 °C	[6]
LogP	1.5838	[7][8]

Chemical and Spectroscopic Identifiers

Identifier	Value	Source(s)
IUPAC Name	Iodocyclopropane	[1][5]
CAS Number	19451-11-7	[1][2]
EC Number	818-892-2	[1][5]
PubChem CID	640653	[1][5]
SMILES	C1CC1I	[1][5]
InChI Key	VLODBNNWEWTQJX-UHFFFAOYSA-N	[1][2]

Chemical Properties and Reactivity

The reactivity of **iodocyclopropane** is dominated by two key structural features: the inherent strain of the cyclopropane ring (approx. 27.5 kcal/mol) and the weakened carbon-iodine bond (bond dissociation energy ≈ 52 kcal/mol).[3] The C-I bond is weaker than corresponding C-Br or C-Cl bonds, making **iodocyclopropane** more reactive in processes like oxidative addition for cross-coupling reactions.[2]

Synthetic Applications

Iodocyclopropane is a versatile intermediate for synthesizing a wide range of alkyl, aryl, and acyl-substituted cyclopropanes.^{[1][2]} Its primary applications are in transition metal-catalyzed cross-coupling reactions.

- **Palladium-Catalyzed Reactions:** It participates efficiently in palladium-catalyzed cross-coupling reactions to form substituted cyclopropanes.^[2] For example, it reacts with benzoxazole in the presence of a palladium catalyst to produce 2-cyclopropylbenzoxazole, demonstrating its utility in the direct cyclopropylation of heterocycles.^{[1][2]}
- **Organometallic Intermediates:** **Iodocyclopropane** serves as a precursor for various cyclopropyl organometallic reagents. Treatment with butyllithium (BuLi) generates cyclopropyllithium through a metal-halogen exchange.^[9] This can be further transmetalated with reagents like zinc chloride to form cyclopropylzinc chlorides, which are then used in Negishi-type couplings.^[9] It can also be used to form cyclopropyl cuprates.^[2]

The reactivity of the cyclopropane ring provides conformational rigidity to the resulting compounds, a desirable trait in medicinal chemistry and materials science.^[2]

Experimental Protocols: Synthesis Methodologies

Several methods exist for the synthesis of **iodocyclopropane** and its derivatives. Below are detailed descriptions of key experimental approaches cited in the literature.

Asymmetric Synthesis of Iodocyclopropyl Alcohols

This one-pot procedure involves the enantioselective addition of organozinc reagents to enals, followed by a diastereoselective iodocyclopropanation to create enantiomerically enriched iodocyclopropyl alcohols.^[2]

Methodology:

- **Enantioselective Alkyl Addition:** A chiral amino alcohol catalyst, such as (–)-MIB (4 mol%), is used to promote the addition of diethylzinc (Et₂Zn) to α,β-unsaturated aldehydes (enals). This step forms enantioenriched allylic alkoxides.^[2]

- Carbenoid Generation: Et_2Zn reacts with iodoform (CHI_3) to generate the dizinc carbenoid species, $(\text{IZn})_2\text{CHI}$.^[2]
- Diastereoselective Cyclopropanation: The generated carbenoid is transferred to the allylic alkoxide intermediate from step 1. This yields iodocyclopropyl alcohols with high diastereomeric ratios ($>20:1$ dr) and excellent enantiomeric excess (89–99% ee).^[2]

Synthesis via Zinc Carbenoid Cyclopropanation

Iodocyclopropane derivatives can be synthesized from alkenyl iodides using a zinc carbenoid.^[2]

Methodology:

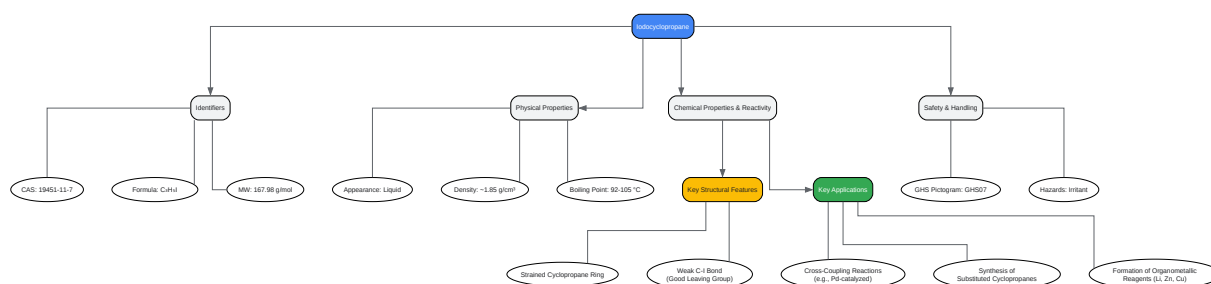
- Reactant Preparation: An alkenyl iodide, such as 2-iodo-2-penten-1-ol, is prepared as the starting material.^[2]
- Cyclopropanation: The reaction is conducted in 1,2-dichloroethane at room temperature. The zinc carbenoid $(\text{ClCH}_2)_2\text{Zn}$ transfers a chloromethyl group to the alkene. This process forms the cyclopropane ring while retaining the iodine substituent, yielding the corresponding **iodocyclopropane** derivative in high yield (e.g., 87%).^[2]

Simmons-Smith Reaction

Though not a direct synthesis of **iodocyclopropane** itself, the Simmons-Smith reaction is a fundamental method for creating cyclopropane rings and is conceptually related. It utilizes an organozinc reagent, iodomethyl zinc iodide (prepared from diiodomethane and a zinc-copper couple), which reacts with an alkene in a concerted, stereospecific manner to yield a cyclopropane.^[10]

Mandatory Visualization

The following diagram illustrates the logical relationships between **iodocyclopropane**'s core identifiers, its distinct properties, and its primary applications in chemical synthesis.



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References

- 1. Iodocyclopropane - Wikipedia [en.wikipedia.org]
- 2. Iodocyclopropane (Cyclopropyl Iodide)|CAS 19451-11-7 [benchchem.com]

- 3. webqc.org [webqc.org]
- 4. docentes.fct.unl.pt [docentes.fct.unl.pt]
- 5. Iodocyclopropane | C₃H₅I | CID 640653 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Cyclopropyl iodide | 19451-11-7 [chemicalbook.com]
- 7. chemscene.com [chemscene.com]
- 8. Cyclopropyl iodide | lookchem [lookchem.com]
- 9. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 10. Ch 14: Cyclopropane synthesis [chem.ucalgary.ca]
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